Product packaging for 2-Cyclopentene-1-carboxylic acid(Cat. No.:CAS No. 2348-89-2)

2-Cyclopentene-1-carboxylic acid

Cat. No.: B2746288
CAS No.: 2348-89-2
M. Wt: 112.128
InChI Key: MOMBAXHNIPLMSI-UHFFFAOYSA-N
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Description

Overview of the Cyclopentene (B43876) Scaffold in Organic Chemistry

The cyclopentene ring is a five-membered carbocycle containing one double bond. This structural motif is prevalent in a wide array of natural products and biologically active molecules. researchgate.netsemanticscholar.orgrsc.org Its importance stems from its utility as a versatile building block in the synthesis of more complex molecular architectures. researchgate.netsemanticscholar.orgresearchgate.net The development of catalytic methodologies for constructing and functionalizing the cyclopentene core is an active area of research, with strategies including [3+2] and [4+1] cyclizations. semanticscholar.org The synthesis of substituted cyclopentene scaffolds, particularly with controlled stereochemistry, is crucial for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Significance of Carboxylic Acid Functionality within Unsaturated Carbocyclic Systems

The presence of a carboxylic acid group directly attached to an unsaturated carbocyclic system, such as in 2-Cyclopentene-1-carboxylic acid, profoundly influences the molecule's reactivity. ontosight.ai The carboxyl group acts as an electron-withdrawing group, affecting the electron density of the double bond. This electronic interplay governs the regioselectivity and stereoselectivity of various chemical reactions. researchgate.net Furthermore, the carboxylic acid moiety itself is a versatile functional group, capable of undergoing a wide range of transformations, including esterification, amidation, and reduction, providing a gateway to a diverse array of derivatives. pressbooks.pubmsu.edu In some synthetic strategies, the carboxylic acid can even serve as a traceless activating group, facilitating transformations before being removed. acs.org

Role of this compound as a Central Synthetic Intermediate

This compound serves as a key starting material in the synthesis of numerous complex organic molecules. Its bifunctional nature, possessing both a reactive double bond and a modifiable carboxylic acid, allows for a stepwise and controlled elaboration of its structure. For instance, the double bond can undergo various addition reactions, while the carboxylic acid can be converted into other functional groups. This dual reactivity makes it a valuable precursor for the construction of densely functionalized cyclopentane (B165970) derivatives, which are important structural motifs in many biologically active compounds. rsc.org

Historical Context and Evolution of Research on this compound

The synthesis of this compound has been a subject of interest for synthetic organic chemists for a considerable time. Early synthetic routes were often multi-step and sometimes low-yielding. tandfonline.com Over the years, more efficient and practical methods have been developed. A notable advancement was the application of a modified Grignard reaction, which provided a significantly improved yield of the acid. tandfonline.comtandfonline.com Research has also explored the synthesis of derivatives, such as 2-methyl-1-cyclopentene-1-carboxylic acid, highlighting the ongoing efforts to expand the synthetic utility of this class of compounds. benthamdirect.comacs.org The historical interest in related structures, like trans-cyclopentane-1,2-dicarboxylic acid, underscores the long-standing recognition of the importance of substituted cyclopentane rings in chemistry and biology. oregonstate.edu

Scope and Objectives of Current Academic Investigations into this compound

Current research continues to explore the synthetic potential of this compound and its derivatives. A major focus is the development of new catalytic methods for the stereoselective synthesis of highly substituted cyclopentene and cyclopentane core structures. researchgate.netsemanticscholar.orgresearchgate.net These efforts are driven by the demand for novel and structurally diverse molecules for drug discovery and materials science. nih.gov Investigations into the reactivity of the cyclopentene scaffold, including its use in cascade reactions and multicomponent reactions, aim to build molecular complexity in an efficient and atom-economical manner. rsc.orgnih.gov Furthermore, derivatives of this compound are being studied for their potential biological activities, for example, as analogues of neurotransmitters like GABA. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2348-89-2 nist.gov
Molecular Formula C₆H₈O₂ nist.gov
Molecular Weight 112.13 g/mol nih.gov
Boiling Point 97-98 °C at 7 Torr
Melting Point 139-141 °C
Density 0.9867 g/cm³ at 26 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B2746288 2-Cyclopentene-1-carboxylic acid CAS No. 2348-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBAXHNIPLMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopentene 1 Carboxylic Acid and Its Analogues

Classical and Established Synthetic Routes

Traditional approaches to synthesizing 2-cyclopentene-1-carboxylic acid and its analogues have laid the groundwork for more modern and stereoselective methods. These established routes often utilize readily available starting materials and well-understood reaction mechanisms.

Synthesis from Cyclopentadiene (B3395910) and Cyclopentanone (B42830) Derivatives

One common strategy for constructing the this compound scaffold involves the use of cyclopentadiene and cyclopentanone derivatives. For instance, the addition of hydrochloric acid to cyclopentadiene (I) yields 3-chlorocyclopentene (B1346679) (II), which can then be converted to racemic this compound (III). drugfuture.com This method provides a straightforward entry to the target molecule, albeit in a racemic form.

Another approach starts from ethyl cyclopentanone-2-carboxylate or cyclopentanone cyanohydrin. orgsyn.org Hydrogenation of the corresponding unsaturated precursors derived from these starting materials leads to cyclopentanecarboxylic acid, indicating that the cyclopentene-1-carboxylic acid structure is an accessible intermediate in these synthetic sequences. orgsyn.org Furthermore, cyclopentanone derivatives can undergo Aldol (B89426) condensation reactions to furnish 2-cyclopenten-1-one (B42074) derivatives, which are key precursors for various biologically active molecules. isca.me

Starting MaterialReagentsProductReference
Cyclopentadiene (I)HCl3-Chlorocyclopentene (II) drugfuture.com
3-Chlorocyclopentene (II)-Racemic this compound (III) drugfuture.com
Ethyl cyclopentanone-2-carboxylate-Cyclopentene-1-carboxylic acid orgsyn.org
Cyclopentanone cyanohydrin-Cyclopentene-1-carboxylic acid orgsyn.org
Benzil and AcetoneNaOH in Methanol2-Cyclopenten-1-one derivative isca.me

Applications of Rearrangement Reactions (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a powerful tool in organic synthesis, particularly for ring contraction reactions. wikipedia.org This rearrangement of α-halo ketones in the presence of a base can be applied to the synthesis of cyclopentanecarboxylic acid derivatives from 2-chlorocyclohexanone. orgsyn.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to form the more stable ring-contracted carboxylic acid or its ester. wikipedia.org While this method typically yields saturated cyclopentane (B165970) rings, it represents a classical approach to the cyclopentane core structure. orgsyn.org In some cases, a tandem Favorskii rearrangement-elimination reaction sequence has been employed in the synthesis of carvone-derived 2-cyclopentene carbaldehyde, highlighting its utility in generating unsaturated cyclopentene (B43876) systems. researchgate.net

A patent describes a process where a Favorskii rearrangement of a substituted cyclohexanone (B45756) derivative leads to a compound with a cyclopentene skeleton. google.com This specific application underscores the direct relevance of this rearrangement in obtaining the desired unsaturated carboxylic acid framework.

Starting MaterialReaction TypeKey FeatureProductReference
2-ChlorocyclohexanoneFavorskii RearrangementRing contractionMethyl cyclopentanecarboxylate (B8599756) orgsyn.org
Carvone derivativeTandem Favorskii rearrangement-elimination-2-Cyclopentene carbaldehyde researchgate.net
Substituted CyclohexanoneFavorskii RearrangementRing contraction and eliminationCompound with cyclopentene skeleton google.com

Carbonylation and Hydrocarboxylation Approaches

Carbonylation and hydrocarboxylation reactions offer direct routes to carboxylic acids from alkenes. Palladium-catalyzed hydrocarboxylation of cyclopentene in the presence of carbon monoxide and water can produce cyclopentanecarboxylic acid. This method represents a direct functionalization of the cyclopentene ring. Similarly, the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid in the presence of sulfuric acid also yields cyclopentanecarboxylic acid. orgsyn.org

More recent developments have focused on improving the efficiency and conditions of these reactions. Palladium-catalyzed hydrocarboxylation of various olefins, including cyclic ones, has been extensively studied to produce a wide range of carboxylic acids under milder conditions. researchgate.netorganic-chemistry.org The hydroethoxycarbonylation of cyclopentene using a PdCl2(PPh3)2-PPh3-AlCl3 catalytic system has been shown to produce ethyl cyclopentanecarboxylate with good yields. neft-gas.kz These methods highlight the industrial potential for the large-scale synthesis of cyclopentane- and cyclopentene-based carboxylic acids. google.comacs.org

SubstrateCatalyst/ReagentsReaction TypeProductReference
CyclopentenePalladium catalyst, CO, H2OHydrocarboxylationCyclopentanecarboxylic acid
Cyclopentyl alcoholNickel carbonyl or HCOOH/H2SO4CarbonylationCyclopentanecarboxylic acid orgsyn.org
CyclopentenePdCl2(PPh3)2-PPh3-AlCl3, CO, C2H5OHHydroethoxycarbonylationEthyl cyclopentanecarboxylate neft-gas.kz

Derivatization from Related Cyclopentene Scaffolds

The synthesis of this compound and its analogues can also be achieved through the derivatization of pre-existing cyclopentene structures. This approach is particularly useful for introducing specific functional groups or for the synthesis of complex substituted derivatives. For example, a nickel-catalyzed arylboration of cyclopentene derivatives allows for the creation of sterically congested cyclopentane scaffolds that contain an easily derivatized boronic ester and an amide functional handle. nih.gov

The synthesis of stable, crystalline derivatives of cycloprop-2-ene carboxylic acid, such as 3-(cycloprop-2-en-1-oyl)-oxazolidinones, has been reported. scispace.com While not a direct synthesis of this compound, this work demonstrates the derivatization of a strained ring system to create stable and reactive building blocks. These derivatives can then undergo further transformations, such as Diels-Alder reactions, to construct more complex molecular architectures. scispace.com

Advanced Stereoselective and Enantioselective Syntheses

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and materials science. tcichemicals.com

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.org These enantiomerically pure compounds are temporarily attached to the substrate to direct the formation of a specific stereoisomer. bath.ac.uk After the desired stereoselective transformation, the auxiliary can be removed and often recycled. bath.ac.uk

In the context of this compound synthesis, chiral auxiliaries can be employed to achieve high levels of enantiopurity. For example, the optical resolution of racemic 3-chlorocyclopentene (II) can be achieved through crystallization with (-)-1-phenylethylamine to yield the desired enantiomer of this compound (IV). drugfuture.com This classical resolution method separates the enantiomers of a racemic mixture.

More advanced strategies involve the use of chiral auxiliaries to direct asymmetric reactions. For instance, chiral oxazolidinones have been widely used as auxiliaries in stereoselective alkylation and aldol reactions. wikipedia.org While not a direct synthesis of the target acid, these methods establish key stereocenters that can be elaborated to the final product. The use of chiral auxiliaries like trans-2-phenylcyclohexanol and camphorsultam has also been demonstrated in various asymmetric transformations. wikipedia.orgresearchgate.net These approaches offer a reliable means to access enantiopure building blocks for the synthesis of complex molecules derived from this compound.

Chiral Auxiliary/MethodApplicationOutcomeReference
(-)-1-PhenylethylamineOptical resolution of racemic 3-chlorocyclopenteneEnantiomerically enriched this compound drugfuture.com
Chiral OxazolidinonesStereoselective alkylation and aldol reactionsEnantiopure building blocks wikipedia.org
trans-2-PhenylcyclohexanolAsymmetric ene reactionsHigh diastereoselectivity wikipedia.org
CamphorsultamAsymmetric (3+2) cycloadditionHigh diastereoselectivity researchgate.net

Asymmetric Catalysis for Controlled Stereochemistry

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules and chiral building blocks. Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or metal complexes, offers powerful strategies for the enantioselective synthesis of this compound and its derivatives.

Organocatalytic Strategies

Organocatalysis has emerged as a robust and environmentally benign approach for asymmetric synthesis, avoiding the use of often toxic and expensive metals. rsc.orgbeilstein-journals.org Chiral amines, phosphoric acids, and bifunctional catalysts that can activate substrates through the formation of iminium ions, enamines, or hydrogen bonding have been successfully employed. rsc.orgmdpi.com

A notable organocatalytic strategy involves the desymmetrization of prochiral cyclopentene-1,3-diones. researchgate.net For instance, a chiral bifunctional thiourea (B124793) catalyst can facilitate the enantioselective conjugate addition-elimination-tautomerization sequence on 2,2-disubstituted cyclopentene-1,3-diones, yielding highly functionalized five-membered carbocycles with an all-carbon quaternary stereocenter. researchgate.net Another approach utilizes a formal diaza-ene reaction with donor-acceptor hydrazones catalyzed by a chiral phosphoric acid (H8-TRIP), providing access to chiral cyclopentane-1,3-diones. researchgate.net

Furthermore, the combination of organocatalysis with other catalytic modes, known as synergistic catalysis, has expanded the scope of these transformations. mdpi.com For example, the cooperative catalysis of a chiral secondary amine and an achiral Pd(0) complex enables the enantioselective spirocyclization of propargylated azlactones with enals, which after acidic opening of the azlactone motif, yields cyclopentene-based amino acid derivatives with a quaternary carbon center. acs.org

Table 1: Examples of Organocatalytic Asymmetric Reactions for Cyclopentene Derivatives

Catalyst TypeReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Chiral Bifunctional ThioureaConjugate Addition-Elimination-Tautomerization2,2-disubstituted cyclopentene-1,3-dioneFunctionalized cyclopentene with quaternary centerModerate to Excellent researchgate.net
Chiral Phosphoric Acid (H8-TRIP)Formal Diaza-ene Reaction/TautomerizationCyclopentene-1,3-diones and Donor-Acceptor HydrazonesChiral cyclopentane-1,3-dionesNot Specified researchgate.net
Chiral Secondary Amine / Pd(0)Spirocyclization/Azlactone OpeningPropargylated Azlactones and EnalsCyclopentene Amino Acid Derivativesup to 97% acs.org
Metal-Catalyzed Asymmetric Reactions (e.g., Pd-catalyzed processes)

Transition metal catalysis, particularly with palladium, offers a versatile and highly efficient platform for the asymmetric synthesis of complex molecules. researchgate.net Palladium-catalyzed reactions, such as asymmetric alkylations and cycloadditions, have been instrumental in constructing the cyclopentene core with high levels of stereocontrol. researchgate.netnih.gov

A key strategy is the palladium-catalyzed asymmetric alkylation of β-ketoesters. This approach allows for the creation of α-quaternary stereocenters, which are prevalent in many natural products. nih.gov For example, using a palladium precursor like Pd2(pmdba)3 and a chiral PHOX ligand, various α-substituted β-ketoesters can undergo asymmetric alkylation to produce chiral acylcyclopentenes in high yields and enantioselectivities. nih.gov The choice of solvent can significantly influence the enantioselectivity of these reactions, with ethereal and aromatic solvents often providing good results. nih.gov

Furthermore, palladium catalysis has been successfully applied to the synthesis of 2-pyrrolidinones possessing a quaternary carbon stereocenter at the 3-position. This is achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, where a chiral phosphoramidite (B1245037) ligand is crucial for achieving high enantioselectivity. rsc.org The desymmetrization of 2-(2-halophenoxy)propane-1,3-diols via a palladium-catalyzed intramolecular asymmetric aryl C–O coupling, employing a chiral spirodiphosphine monoxide ligand (SDP(O)), provides an efficient route to enantiomerically enriched (2,3-dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanols. acs.org

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions for Cyclopentene Derivatives

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Pd2(pmdba)3 / (S)-t-Bu-PHOXAsymmetric Alkylationα-substituted β-ketoestersChiral acylcyclopentenesup to 88% nih.gov
Palladium / Chiral Phosphoramidite[3+2] Cycloadditionγ-methylidene-δ-valerolactones and alkyl isocyanates2-pyrrolidinones with quaternary stereocenterHigh rsc.org
Palladium / SDP(O) LigandIntramolecular Aryl C-O Coupling2-(2-halophenoxy)propane-1,3-diols(2,3-Dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanolsExcellent acs.org

Biocatalytic Pathways and Enzymatic Resolutions

Biocatalysis has become an indispensable tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. scispace.com Enzymes, such as lipases and oxidoreductases, are particularly effective for the kinetic resolution of racemic mixtures and the desymmetrization of prochiral substrates, providing access to enantiomerically pure this compound derivatives. researchgate.netmdpi.com

Lipases are widely used for the enantioselective hydrolysis of esters or the acylation of alcohols. For instance, the enzymatic resolution of racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol can lead to enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one. researchgate.net Similarly, the desymmetrization of cis-cyclopent-2-en-1,3-diol diacetate using Lipase B from Candida antarctica (CAL-B) can efficiently produce the enantiopure (S)-4-triisopropylsilyloxycyclopent-2-en-1-one. researchgate.net Penicillin G acylase has also been employed for the kinetic resolution of 4-oxo-2-cyclopentenyl derivatives, with the enantioselectivity being significantly enhanced by the choice of solvent. researchgate.net

Another powerful biocatalytic approach is the use of whole-cell systems. For example, Rhizopus oryzae immobilized on polymer beads can catalyze the C-H hydroxylation of cyclopentene-1-carboxylic acid esters, yielding the corresponding allylic hydroxylation products. nih.gov

Chemoenzymatic Hybrid Synthetic Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. metu.edu.tr These hybrid protocols often use an enzymatic step to introduce chirality, which is then elaborated upon using traditional chemical methods.

A common chemoenzymatic strategy involves the enzymatic resolution of a racemic intermediate, followed by chemical transformations of the separated enantiomers. For example, the lipase-catalyzed hydrolysis of racemic N-acyl-amino esters of this compound can provide access to both enantiomers of the acid. google.com This approach has been utilized in the synthesis of key intermediates for antiviral nucleosides like carbovir. google.com

Another example is the synthesis of optically active cyclopentenols. A racemic mixture can be resolved using a lipase, and the resulting enantiopure alcohol and acetate (B1210297) can be further manipulated chemically. researchgate.netpsu.edu Chemoenzymatic methods have also been developed for the synthesis of both enantiomers of trans-cyclopentane-1,2-diamine, where the key step is the lipase-catalyzed N-acylation of a racemic diallylated diamine. researchgate.net

Furthermore, a chemoenzymatic cascade has been designed for the production of cycloalkenes from oleic acid. nih.gov This process involves a multi-step enzymatic conversion of oleic acid to a diene, followed by a ring-closing metathesis reaction catalyzed by a ruthenium complex to form cyclopentene. nih.gov

Synthesis of Diverse this compound Derivatives

Preparation of Amino-Substituted 2-Cyclopentene-1-carboxylic Acids

Amino-substituted cyclopentane carboxylic acids are important building blocks for peptidomimetics and pharmacologically active compounds. researchgate.netacs.org Their synthesis often involves stereoselective methods to control the relative and absolute configuration of the amino and carboxyl groups.

One synthetic route involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carboxylate. researchgate.net For example, the domino reaction of tert-butyl methyl (E,E)-octa-2,6-dienedioate with lithium N-α-methylbenzyl-N-benzylamide, initiated by a Michael addition and subsequent intramolecular cyclization, can produce orthogonally functionalized 2-amino-5-carboxymethylcyclopentane-1-carboxylate derivatives. mdpi.com

Another strategy is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives can be achieved through the reaction of cyclopentadiene with chiral menthyl acrylates, catalyzed by a Lewis acid like Mg(ClO4)2. nih.gov

The synthesis of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives can be accomplished through the enzymatic hydrolysis of a mixture of diastereomeric esters. google.com This method allows for the separation of cis and trans isomers. Alternatively, a process starting from 2-azabicyclo[2.2.1]hept-5-en-3-one involves reaction with an alcohol in the presence of a Brønsted acid to form a salt of cis-4-amino-2-cyclopentene-1-carboxylic acid ester, which can then be N-protected. wipo.int

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Cyclopentene-1,3-dione
(R)-4-triisopropylsilyloxycyclopent-2-en-1-one
(S)-4-triisopropylsilyloxycyclopent-2-en-1-one
2-pyrrolidinone
(2,3-dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanol
cis-4-triisopropylsilyloxycyclopent-2-en-1-ol
cis-cyclopent-2-en-1,3-diol diacetate
4-oxo-2-cyclopentenyl derivative
trans-cyclopentane-1,2-diamine
Carbovir
2-amino-5-carboxymethylcyclopentane-1-carboxylate
2-amino-3-hydroxynorbornene-2-carboxylic acid
trans-4-amino-2-cyclopentene-1-carboxylic acid
cis-4-amino-2-cyclopentene-1-carboxylic acid ester
2-azabicyclo[2.2.1]hept-5-en-3-one
tert-butyl methyl (E,E)-octa-2,6-dienedioate
lithium N-α-methylbenzyl-N-benzylamide
Pd2(pmdba)3
(S)-t-Bu-PHOX
SDP(O)
Lipase B from Candida antarctica (CAL-B)
Penicillin G acylase
Rhizopus oryzae
Oleic acid
Cyclopentadiene
Mg(ClO4)2

Synthesis of Alkyl and Aryl Substituted Analogues

The introduction of alkyl and aryl groups onto the this compound framework has been achieved through several strategic approaches, yielding a diverse library of substituted compounds.

A practical, three-step method has been detailed for the preparation of 2-methyl-1-cyclopentene-1-carboxylic acid. benthamdirect.com This process begins with the reaction of the readily available 2-carboethoxycyclopentanone with nitromethane. benthamdirect.com This is followed by the denitration of the resulting allylic nitro compound and subsequent hydrolysis of the ester to yield the final methylated acid. benthamdirect.com

The synthesis of aryl-substituted analogues has also been explored. For instance, the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid and its derivatives has been investigated. researchgate.net This reaction proceeds through six-membered ring transition states, leading to the formation of (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid, with the trans isomer being favored due to reduced steric hindrance. researchgate.net

Furthermore, polysubstituted cyclopentene derivatives featuring aryl groups can be synthesized via an iodine-promoted electrocyclization reaction. acs.org This method involves the reaction of unsymmetrical 4-arylidene-3,6-diarylhex-2-en-5-ynal with indole (B1671886) derivatives to produce complex cyclopentene structures. acs.org Another approach involves the palladium-catalyzed reaction of cyclopentyl carboxylic acid with olefins like ethyl acrylate. This tandem process of dehydrogenation-olefination-decarboxylation results in a difunctionalized cyclopentene derivative where the olefin is introduced at a vinylic position and the cyclopentyl carboxylic acid moiety is incorporated at an allylic position. nih.gov

Asymmetric synthesis has been employed to create stereoisomerically pure substituted cyclopentanes, which often involve substituted cyclopentene intermediates. One such protocol utilizes a tandem conjugate addition-cyclization of (E,E)-octa-2,6-dienoate with chiral amines to produce homochiral 5-carboxymethylcyclopentene-1-carboxylate derivatives. mdpi.com

Below is a table summarizing various synthetic methods for alkyl and aryl substituted analogues.

Table 1: Synthetic Methodologies for Alkyl and Aryl Substituted this compound Analogues
Starting Material(s) Reagents/Conditions Product Key Findings Reference(s)
2-Carboethoxycyclopentanone, Nitromethane 1. Piperidine; 2. 5% Pd/C, Ammonium formate; 3. Hydrolysis 2-Methyl-1-cyclopentene-1-carboxylic acid A practical, three-step synthesis. benthamdirect.com
2-Phenylcyclopent-3-ene-1,1-dicarboxylic acid Heat (Decarboxylation) 2-Phenylcyclopent-3-ene carboxylic acid Favors the formation of the more stable trans isomer. researchgate.net
4-Arylidene-3,6-diarylhex-2-en-5-ynal, Indole derivatives Iodine Polysubstituted cyclopentene derivatives Achieved via 4π electrocyclization reactions. acs.org
Cyclopentyl carboxylic acid, Ethyl acrylate [Pd(π-cinnamyl)Cl]₂, Ag₂CO₃, Na₂HPO₄ Decarboxylated difunctionalized cyclopentene derivative A tandem dehydrogenation-olefination-decarboxylation process. nih.gov
(E,E)-Octa-2,6-dienoate, Chiral N-benzyl-N-α-methylbenzylamine 1. Conjugate addition-cyclization; 2. N-Oxidation and Cope elimination Homochiral R- or (S)-5-carboxymethylcyclopentene-1-carboxylate derivatives Asymmetric synthesis protocol leading to stereoisomerically defined products. mdpi.com

Formation of Halogenated and Oxygenated Derivatives

The synthesis of halogenated and oxygenated derivatives of this compound expands the chemical space and provides precursors for further functionalization.

Oxygenated derivatives, such as those with hydroxyl groups, are important synthetic intermediates. For example, ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate has been synthesized from cyclopentadiene monoepoxide. google.com The synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives, another class of oxygenated analogues, can be accomplished through a rhodium-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. researchgate.net This method is effective when the δ substituent is an alkyl group, leading to high yields of the desired cyclopentenone ester. researchgate.net Additionally, 3-alkyl-2-hydroxy-2-cyclopenten-1-ones serve as key achiral precursors for the asymmetric synthesis of enantiopure γ-lactone acids, which are valuable intermediates. taltech.ee

The introduction of halogens into the cyclopentene ring system can be achieved through various methods. While direct halogenation of this compound is not extensively detailed, general methods for halodecarboxylation offer a potential route. acs.org This process involves the conversion of a carboxylic acid to an organic halide by cleaving the C-C bond of the carboxyl group and introducing a halogen. acs.org Another relevant method involves the direct halogenation of γ-lactones of gamma-hydroxy-aliphatic monocarboxylic acids, which forms alpha-gamma-dihalo-aliphatic carboxylic acids. These intermediates can then be dehydrohalogenated by heating to produce an alpha-halo-gamma-lactone. google.com

The following table highlights methods for synthesizing these functionalized derivatives.

Table 2: Synthesis of Halogenated and Oxygenated Derivatives
Starting Material Reagents/Conditions Product Synthetic Approach Reference(s)
Cyclopentadiene monoepoxide Peracetic acid oxidation Ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate Functionalization of a cyclopentene precursor. google.com
4Z-β-Vinyl-α-diazo β-ketoesters Rh₂(OAc)₄ 2-Cyclopenten-1-one-5-carboxylic ester derivatives Intramolecular C-H insertion. researchgate.net
3-Alkyl-2-hydroxy-2-cyclopenten-1-ones Asymmetric oxidation Enantiopure γ-lactone acids Key intermediates for biologically active compounds. taltech.ee
Gamma-lactone of a gamma-hydroxy-aliphatic monocarboxylic acid Halogen (e.g., Br₂), Heat Alpha-halo-gamma-lactone Halogenation followed by dehydrohalogenation. google.com

Multi-Component and Domino Reaction Strategies

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and sustainability by combining multiple bond-forming events in a single pot. beilstein-journals.orgtcichemicals.com These strategies have been successfully applied to the synthesis of complex cyclopentene derivatives.

A notable example is a novel domino reaction for creating optically active cyclopentene derivatives from Julia-Kocienski sulfones derived from nucleosides. gifu-u.ac.jpgifu-u.ac.jp Treatment of these sulfones with a base like DBU initiates a cascade that likely involves the elimination of a nucleobase to form an α,β-unsaturated sulfone. semanticscholar.org Subsequent Michael addition of the cleaved nucleobase and an intramolecular Julia–Kocienski reaction generates the cyclopentene ring in one step. semanticscholar.org A significant feature of this reaction is that external nucleophiles, such as thiols, can be used to trap the intermediate, leading to a variety of substituted cyclopentenes. gifu-u.ac.jpgifu-u.ac.jp

Tandem reactions have also been developed for the synthesis of functionalized cyclopentenes. A palladium-catalyzed process starting from cyclopentyl carboxylic acid and an olefin involves a sequence of dehydrogenation, olefination, and decarboxylation to yield a difunctionalized cyclopentene. nih.gov The mechanism is believed to proceed through several palladium-mediated C-H activation and elimination steps. nih.gov Similarly, a tandem conjugate addition-cyclization protocol has proven effective for the asymmetric synthesis of functionalized cyclopentane systems from acyclic precursors. mdpi.com

The table below summarizes these advanced synthetic strategies.

Table 3: Multi-Component and Domino Reaction Strategies
Reaction Type Starting Material(s) Reagents/Conditions Product Key Features Reference(s)
Domino Reaction Julia-Kocienski sulfones derived from nucleosides DBU (base) Optically active cyclopentene nucleosides One-step synthesis via a cascade of elimination, Michael addition, and intramolecular reaction. gifu-u.ac.jpgifu-u.ac.jpsemanticscholar.org
Tandem Reaction Cyclopentyl carboxylic acid, Ethyl acrylate Pd catalyst, Ag₂CO₃, Na₂HPO₄ Difunctionalized cyclopentene derivative Multi-step sequence (dehydrogenation-olefination-decarboxylation) in one pot. nih.gov
Tandem Reaction (E,E)-Octa-2,6-dienoate, Chiral amine Conjugate addition followed by cyclization Stereoisomeric β-amino diacids (via cyclopentene intermediate) Diastereoselective tandem protocol for asymmetric synthesis. mdpi.com
Multi-Component Reaction Amine, Carbonyl, Isocyanide, Carboxylic Acid One-pot Bis-amide (Ugi Reaction product) General MCR that can be adapted for complex scaffolds. The carboxylic acid component is key. nih.gov

Protecting Group Chemistry in the Synthesis of this compound Derivatives

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is an indispensable strategy. pressbooks.puborganic-chemistry.org Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An ideal protecting group should be easy to introduce and remove under specific conditions without affecting the rest of the structure. pressbooks.pubuchicago.edu

In the synthesis of amino-substituted cyclopentene carboxylic acid derivatives, the amine functionality is commonly protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal with acid. For example, in the preparation of (-)-ethyl cis-4-amino-2-cyclopentene-1-carboxylate hydrochloride, the amino group is protected with a Boc group using di-tert-butyldicarbonate (Boc₂O) and triethylamine. google.comgoogle.com This allows for subsequent chemical manipulations of other parts of the molecule without affecting the amine.

The carboxyl group itself can also be protected, often as an ester. Methyl and ethyl esters are common choices, formed through standard esterification procedures. google.com For more sensitive substrates or when orthogonal protection strategies are needed, other ester groups like benzyl (B1604629) or t-butyl esters can be employed. organic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, which is crucial in the synthesis of polyfunctional molecules. organic-chemistry.orgsigmaaldrich.com

The 9-phenyl-9-fluorenyl (PhF) group is another versatile protecting group that can be used for amines, alcohols, and carboxylic acids. acs.org It can be introduced rapidly and in high yields using reagents like 9-chloro-9-phenylfluorene (PhFCl) with silver nitrate. acs.org This group is particularly useful in peptide chemistry due to its ability to prevent racemization. acs.org

The following table provides examples of protecting groups used in the synthesis of this compound derivatives.

Table 4: Application of Protecting Groups in Synthesis
Functional Group Protected Protecting Group Reagents for Protection Reagents for Deprotection Context of Use Reference(s)
Amino tert-Butoxycarbonyl (Boc) Di-tert-butyldicarbonate (Boc₂O), Triethylamine, DMAP Acid (e.g., HCl, TFA) Protection of the amino group in ethyl cis-4-amino-2-cyclopentene-1-carboxylate. google.comgoogle.com
Carboxyl Methyl/Ethyl Ester Methanol/Ethanol, Acid catalyst Base (saponification) or Acid hydrolysis General protection to allow reactions at other sites. google.com
Carboxyl Benzyl (Bn) Ester Benzyl alcohol, Acid catalyst Hydrogenolysis (H₂, Pd/C) Orthogonal protection strategy. organic-chemistry.org
Amino, Carboxyl, Alcohol 9-Phenyl-9-fluorenyl (PhF) 9-Chloro-9-phenylfluorene (PhFCl), AgNO₃, NMM Mild acid Rapid protection, prevents racemization of amino acids. acs.org

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-Methyl-1-cyclopentene-1-carboxylic acid
2-Carboethoxycyclopentanone
Nitromethane
2-Phenylcyclopent-3-ene-1,1-dicarboxylic acid
(R,R)-2-Phenylcyclopent-3-ene carboxylic acid
(S,R)-2-Phenylcyclopent-3-ene carboxylic acid
4-Arylidene-3,6-diarylhex-2-en-5-ynal
Indole
Ethyl acrylate
(E,E)-Octa-2,6-dienoate
N-benzyl-N-α-methylbenzylamine
5-Carboxymethylcyclopentene-1-carboxylate
Ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate
Cyclopentadiene monoepoxide
2-Cyclopenten-1-one-5-carboxylic ester
4Z-β-Vinyl-α-diazo β-ketoester
3-Alkyl-2-hydroxy-2-cyclopenten-1-one
γ-Lactone acid
Alpha-halo-gamma-lactone
Julia-Kocienski sulfone
(-)-Ethyl cis-4-amino-2-cyclopentene-1-carboxylate hydrochloride
Di-tert-butyldicarbonate
Triethylamine
9-Phenyl-9-fluorenyl
9-Chloro-9-phenylfluorene

Reactivity and Transformation Pathways of 2 Cyclopentene 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of derivatization reactions, enabling the synthesis of esters, amides, salts, anhydrides, and other activated forms.

Esterification and Amidation Reactions

Esterification of 2-cyclopentene-1-carboxylic acid and its derivatives can be achieved through various methods. Standard acid-catalyzed esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, its esters, such as the ethyl ester, are valuable intermediates in the synthesis of more complex molecules. The methyl ester of the saturated analogue, cyclopentanecarboxylic acid, has been prepared by the esterification of the corresponding carboxylic acid. orgsyn.org

Amidation involves the reaction of the carboxylic acid or its activated derivatives with ammonia (B1221849) or a primary or secondary amine. youtube.com This reaction typically requires converting the carboxylic acid to a more reactive species, such as an acid chloride, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. youtube.com These reactions are fundamental in peptide synthesis and the creation of various bioactive compounds.

Table 1: Esterification and Amidation Reactions
ReactionReagentsProduct TypeSignificance
EsterificationAlcohol (e.g., Ethanol, Methanol), Acid CatalystEster (e.g., Ethyl cyclopent-2-ene-1-carboxylate)Creates versatile intermediates for synthesis. orgsyn.org
AmidationAmmonia, Primary/Secondary Amine, Coupling Agent (e.g., DCC) or conversion to Acid ChlorideAmideForms key linkages in peptides and other bioactive molecules. youtube.comyoutube.com

Decarboxylation Mechanisms and Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple carboxylic acids. However, for β,γ-unsaturated acids like certain derivatives of this compound, specific methods can be employed. One notable application is the electrolytic decarboxylation (a non-Kolbe type reaction) of 1-(cis-3-hexenyl)-2-cyclopentene-1-carboxylic acid. oup.com This process, conducted in an electrolytic system, leads to a regioselective electro-acetoxylation, affording 3-acetoxy-1-(cis-3-hexenyl)-1-cyclopentene, a precursor for cis-jasmone synthesis. oup.comoup.com

Computational studies on the decarboxylation of related compounds, such as 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, show that the reaction proceeds through a six-membered ring transition state in a concerted mechanism. acs.orgresearchgate.net This process can be diastereoselective, with the stereochemistry of the final product being influenced by the relative stability of the transition states and the products themselves. acs.org

Formation of Carboxylic Acid Salts and Anhydrides

As a typical carboxylic acid, this compound readily reacts with bases to form carboxylate salts. The reaction with a strong base like sodium hydroxide (B78521) results in the formation of sodium 2-cyclopentene-1-carboxylate. These salts are often used to improve the aqueous solubility of the compound. ontosight.ai

Carboxylic anhydrides can be synthesized from carboxylic acids, typically through the reaction of a carboxylate salt with an acid chloride. libretexts.org This method allows for the preparation of both symmetrical and mixed anhydrides. An alternative method involves the high-heat dehydration of two carboxylic acid molecules. khanacademy.org Cyclic anhydrides can also be formed from certain aliphatic acids through palladium-catalyzed C(sp³)-H carbonylation, although this has not been specifically reported for this compound itself. nih.gov Anhydrides are reactive acylating agents, more reactive than esters but less so than acid chlorides. libretexts.org

Derivatization to Acid Chlorides and other Activated Forms

To enhance its reactivity in nucleophilic acyl substitution reactions, this compound can be converted into more activated forms, most commonly an acid chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting cyclopent-2-ene-1-carbonyl chloride is a highly reactive intermediate that can be readily used to synthesize esters, amides, and anhydrides under mild conditions. youtube.comnih.gov The increased electrophilicity of the carbonyl carbon in the acid chloride makes it an excellent substrate for reaction with a wide range of nucleophiles. khanacademy.org

Reactions Involving the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in the cyclopentene ring is susceptible to addition reactions, most notably hydrogenation.

Hydrogenation and Selective Reduction Reactions

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. orgsyn.orglibretexts.org The hydrogenation of this compound yields cyclopentanecarboxylic acid. orgsyn.org This transformation is a heterogeneous process that occurs on the surface of the metal catalyst, usually with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Selective reduction of the carboxylic acid group in the presence of the double bond, or vice-versa, can be challenging and requires careful selection of reagents. For example, reducing the ester derivative with lithium aluminum hydride would likely reduce both the ester and the double bond, while other specific reducing agents might target one group over the other. The selective reduction of carboxylic acids to aldehydes can sometimes be achieved using formic acid over certain solid catalysts. researchgate.net

Table 2: Hydrogenation of the Cyclopentene Double Bond
ReactionReagentsProductKey Feature
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd/C)Cyclopentanecarboxylic acidSaturation of the C=C double bond. orgsyn.org

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The olefinic bond in this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols. These transformations are valuable for introducing new functional groups and stereocenters.

Epoxidation: The reaction of the alkene with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. libretexts.orglumenlearning.com This reaction is stereospecific, with the oxygen atom typically adding to one face of the double bond. cureffi.org The mechanism involves a concerted process where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic double bond. lumenlearning.com The presence of the carboxylic acid group can influence the stereoselectivity of the epoxidation, potentially directing the incoming electrophile.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under alkaline conditions. libretexts.org These reactions typically proceed through a syn-addition mechanism, forming a cyclic intermediate that is subsequently hydrolyzed to yield a cis-diol. libretexts.orgjiwaji.edu Osmium tetroxide is often preferred for its high yields of diols, though it is a toxic and expensive reagent. libretexts.org An alternative method involves acid-catalyzed hydrolysis of an intermediate epoxide, which results in an anti-dihydroxylation product. libretexts.org

The table below summarizes key aspects of these oxidation reactions.

Reaction Reagent(s) Product(s) Stereochemistry
EpoxidationmCPBAEpoxideStereospecific
Syn-DihydroxylationOsO₄, NMO or KMnO₄ (cold, dilute)cis-1,2-diolSyn-addition
Anti-Dihydroxylation1. mCPBA 2. H₃O⁺trans-1,2-diolAnti-addition

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The double bond of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems. libretexts.org

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a conjugated diene. libretexts.orgcureffi.org The presence of the electron-withdrawing carboxylic acid group activates the double bond of the dienophile, facilitating the reaction. youtube.com This reaction is a concerted, single-step process that forms a six-membered ring with a high degree of stereospecificity. libretexts.orgcureffi.org The "endo rule" often predicts the major stereoisomer formed in these reactions. cureffi.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions offer a route to strained four-membered ring systems. libretexts.org In this type of reaction, one of the reacting partners must be in an excited state, typically achieved through absorption of light. libretexts.org These reactions are useful for synthesizing cyclobutane (B1203170) derivatives. Thermal [2+2] cycloadditions are generally less common for simple alkenes but can occur with ketenes. libretexts.org

The following table outlines the key features of these cycloaddition reactions.

Reaction Type Description Key Features
Diels-Alder ([4+2])Reaction of a conjugated diene with a dienophile.Forms a six-membered ring, concerted mechanism, stereospecific. libretexts.orgcureffi.org
[2+2] CycloadditionReaction of two alkene units.Forms a four-membered ring, often requires photochemical activation. libretexts.org

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized cyclopentane (B165970) derivatives.

Electrophilic Addition: The electron-rich double bond readily undergoes addition reactions with various electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). jiwaji.edu Halogenation with reagents like bromine (Br₂) results in the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion to give a trans-dihalide. jiwaji.edu

Nucleophilic Addition (Conjugate Addition): While the double bond itself is electron-rich, the presence of the electron-withdrawing carboxylic acid group makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate or 1,4-addition. jiwaji.edu This type of reaction is facilitated by the resonance stabilization of the resulting enolate intermediate. A wide range of nucleophiles, including organocuprates, amines, and thiols, can participate in this reaction.

The table below provides examples of addition reactions to the olefinic moiety.

Reaction Type Reagent(s) Intermediate Product Stereochemistry
HydrohalogenationHBr, HClCarbocationFollows Markovnikov's rule
HalogenationBr₂, Cl₂Cyclic halonium ionAnti-addition
Conjugate AdditionR₂CuLi, RNH₂, RSHEnolateVaries with nucleophile and conditions

Ring-Opening and Ring-Expansion Transformations

The cyclopentene ring of this compound can undergo transformations that lead to either the opening of the ring or its expansion to a larger ring system.

Ring-Opening: Oxidative cleavage of the double bond is a common ring-opening reaction. Ozonolysis, followed by an oxidative workup (e.g., with hydrogen peroxide), will cleave the double bond to form a dicarboxylic acid. imperial.ac.uk Alternatively, cleavage of a 1,2-diol, derived from the dihydroxylation of the alkene, with reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄), can also lead to ring-opened products, typically dialdehydes or keto-acids. imperial.ac.ukacs.org

Ring-Expansion: Ring-expansion reactions can be achieved through various mechanisms. One approach involves the rearrangement of a cyclopropylcarbinyl cation, which can be generated from a suitable precursor derived from this compound. Another strategy involves a radical-mediated process where a ketyl radical, formed by single-electron reduction of a carbonyl derivative, undergoes a spin-center shift leading to ring opening and subsequent intramolecular acyl substitution to form a larger lactone or ketone. chemrxiv.org

The table below summarizes these ring transformation pathways.

Transformation Method Reagent(s) Resulting Structure
Ring-OpeningOzonolysis (oxidative workup)1. O₃ 2. H₂O₂Dicarboxylic acid
Ring-OpeningDiol Cleavage1. OsO₄ 2. NaIO₄Dialdehyde/Keto-acid
Ring-ExpansionRadical-mediatedPhotochemical or electrochemical reductionLactone or Ketone

Functional Group Interconversions on the Cyclopentene Ring

Functional group interconversions are essential for modifying the chemical properties of a molecule by converting one functional group into another. numberanalytics.com For derivatives of this compound, this can involve transformations of substituents that have been added to the cyclopentene ring through the reactions described previously.

For example, a hydroxyl group introduced via dihydroxylation can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This sulfonate ester can then be displaced by a variety of nucleophiles to introduce other functional groups. vanderbilt.edu An alcohol can also be oxidized to a ketone. numberanalytics.com Similarly, a halide introduced via halogenation can be displaced by nucleophiles or used in coupling reactions. vanderbilt.edu The nitrile group, which can be introduced via conjugate addition of cyanide, can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

The following table provides examples of such interconversions.

Initial Functional Group Reagent(s) Resulting Functional Group
AlcoholTsCl, pyridineTosylate
AlcoholPCC or PDCKetone
Alkyl HalideNaN₃Azide
NitrileH₃O⁺, heatCarboxylic Acid
NitrileLiAlH₄Amine

Applications of 2 Cyclopentene 1 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The unique structural features of 2-cyclopentene-1-carboxylic acid make it an ideal precursor for the stereocontrolled synthesis of various natural products. Its five-membered ring is a common motif in many biologically active compounds, and the existing functionalities allow for the introduction of desired stereocenters and side chains.

Role in the Total Synthesis of Prostaglandins (B1171923) and Analogues

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are thus important targets for total synthesis. The core of the prostaglandin (B15479496) structure is a cyclopentane (B165970) ring with two side chains. Seminal work in the field, such as the Corey synthesis, often utilizes cyclopentane-based precursors, including lactone intermediates that can be derived from functionalized cyclopentene (B43876) systems. nih.govresearchgate.net While many synthetic routes to prostaglandins have been developed, the fundamental strategy often involves the construction of the characteristic five-membered ring early in the synthesis. rsc.orgacs.org

The synthesis of prostaglandins and their analogues can commence from precursors derivable from this compound. For instance, the well-known Corey lactone, a key intermediate in many prostaglandin syntheses, is a bicyclic lactone that can be conceptually traced back to a suitably substituted cyclopentane frame. researchgate.net Synthetic strategies often involve the initial elaboration of the cyclopentene ring to introduce the necessary oxygenated functionalities and stereocenters required for the prostaglandin core. acs.org The carboxylic acid and alkene moieties of this compound provide the necessary handles for such transformations, including epoxidation, dihydroxylation, and conjugate addition reactions, to build up the complexity of the prostaglandin molecule. researchgate.net

Intermediate for Monoterpenes and Related Terpenoids

Iridoids are a class of monoterpenes characterized by a cyclopentan[c]pyran skeleton. Many iridoids exhibit significant biological activities, including sedative, anti-inflammatory, and analgesic properties. nih.gov The synthesis of the iridoid core often involves the construction of a highly substituted cyclopentane ring. nih.gov

Derivatives of this compound can serve as precursors to key intermediates in the synthesis of iridoids. For example, the asymmetric synthesis of the cyclopentan[c]pyran core of iridoid natural products has been achieved through a domino reaction that generates a trisubstituted cyclopentane with multiple stereocenters. nih.gov Furthermore, the synthesis of trans-fused iridoid lactones, such as dihydronepetalactones and iridomyrmecins, has been accomplished starting from substituted cyclopentene derivatives. nih.govuwaterloo.canih.gov These synthetic approaches highlight the utility of the cyclopentene framework as a scaffold for the stereoselective construction of complex monoterpenes. The general strategy involves the functionalization of the cyclopentene ring to introduce the necessary substituents and stereochemistry, followed by cyclization to form the characteristic bicyclic iridoid structure.

Synthetic Routes to Other Bioactive Natural Products

The versatility of this compound and its derivatives extends to the synthesis of other classes of bioactive natural products, most notably carbocyclic nucleosides. These compounds are nucleoside analogues in which the furanose sugar is replaced by a cyclopentane or cyclopentene ring. Due to their increased metabolic stability, carbocyclic nucleosides often exhibit potent antiviral and anticancer activities. researchgate.net

A key strategy in the synthesis of carbocyclic nucleosides involves the use of chiral cyclopentene-based building blocks. For instance, 2-methyl-2-cyclopentene-1-one has been utilized as a starting material for a novel route to 2'-branched-carbocyclic nucleosides. google.com Moreover, the synthesis of cyclopentenyl carbocyclic nucleosides with potential antiviral activity against orthopoxviruses and SARS has been achieved using a chiral cyclopentenol (B8032323) derivative as a key intermediate. nih.gov A particularly relevant synthetic route involves the reduction of (-)-(2S,4R)-4-amino-2-cyclopentene-1-carboxylic acid to the corresponding amino alcohol, (-)-(1S,4R)-4-amino-2-cyclopentene-1-methanol. rsc.org This chiral intermediate is then used to construct the final carbocyclic nucleoside analogues, demonstrating a direct application of a derivative of this compound in the synthesis of these important bioactive molecules. researchgate.netrsc.org

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

Beyond natural product synthesis, this compound is a crucial starting material for the preparation of advanced intermediates used in the development of pharmaceuticals and agrochemicals. Its conformationally constrained scaffold is particularly useful for designing molecules with specific three-dimensional shapes to interact with biological targets.

Design and Synthesis of Constrained Amino Acid Analogues for Medicinal Chemistry

Constrained amino acid analogues are valuable tools in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures or to serve as receptor antagonists or enzyme inhibitors. The cyclopentane ring is an excellent scaffold for creating such constrained analogues. 2-Aminocyclopentanecarboxylic acid (ACPC) is a well-studied example of a conformationally constrained β-amino acid. acs.orgbeilstein-journals.org

The synthesis of the different stereoisomers of ACPC can be achieved from derivatives of this compound. One prominent method involves the conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide, to an ester of this compound, like tert-butyl cyclopentene-1-carboxylate. acs.orgbeilstein-journals.orgrsc.org This reaction allows for the stereoselective introduction of the amino group. The initially formed cis-adduct can be epimerized to the trans-isomer, providing access to different stereoisomers. acs.orgrsc.org Another synthetic strategy starts from the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester. acs.orgrsc.org These methods provide scalable access to all four stereoisomers of ACPC, which are then typically protected with an Fmoc group for use in solid-phase peptide synthesis. acs.orgbeilstein-journals.org The resulting peptides containing ACPC often exhibit enhanced stability and defined secondary structures.

Synthetic Strategy for 2-Aminocyclopentanecarboxylic Acid (ACPC) Starting Material/Key Intermediate Key Reaction Step Outcome References
Conjugate Additiontert-Butyl cyclopentene-1-carboxylateAsymmetric conjugate addition of a chiral lithium amideStereoselective synthesis of cis- and trans-ACPC isomers acs.orgbeilstein-journals.orgrsc.org
Reductive Amination2-Oxocyclopentane carboxylic acid ethyl esterReductive amination with a chiral amineAccess to different ACPC stereoisomers acs.orgrsc.org
Lactam HydrolysisBicyclic β-lactam from cyclopenteneEnzymatic hydrolysisEnantiopure cis-ACPC acs.orgrsc.org

Precursors to Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. The rigid and modifiable cyclopentane framework makes derivatives of this compound attractive precursors for a variety of chiral ligands.

Chiral phosphine (B1218219) ligands are a major class of ligands used in transition-metal-catalyzed asymmetric reactions. Functionalized cyclopentenes, which can be derived from this compound, are key intermediates in the synthesis of some of these ligands. For example, phosphine-catalyzed [3+2] annulation reactions of allenes with activated alkenes can produce highly functionalized chiral cyclopentenes, which can then be further elaborated into phosphine ligands. nih.gov

Development of Novel Scaffolds for Drug Discovery

This compound and its derivatives serve as crucial scaffolds in the design and synthesis of novel therapeutic agents due to their constrained cyclic structure, which can mimic peptide turns and present functional groups in well-defined spatial orientations. This characteristic makes them valuable in creating molecules that can interact with high specificity and affinity with biological targets. chemimpex.comresearchgate.net

One significant application is in the development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. nih.gov Researchers have successfully replaced a proline "warhead" with a cyclopentane carboxylic acid moiety in a series of inhibitors. This substitution led to a significant enhancement in potency against NaV1.7. For instance, the compound designated as 31 , a cyclopentane carboxylic acid derivative, was identified as a potent inhibitor of NaV1.7 and demonstrated high selectivity over the NaV1.5 channel. This selectivity is critical for avoiding cardiac side effects. Furthermore, this compound exhibited robust analgesic effects in a transgenic mouse model of inherited erythromelalgia, a pain disorder linked to NaV1.7 mutations. nih.gov

The cyclopentene framework has also been explored in the design of thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for antithrombotic therapy. In this context, the cyclopentene moiety, specifically a trans-4-hydroxy-cyclopentene dicarbonyl derivative, has been used as a mimic for the P2-hydroxyproline residue found in some peptide-based thrombin inhibitors. researchgate.net This substitution allows for the exploration of novel structure-activity relationships (SAR). By incorporating this scaffold, researchers have developed potent tetrapeptidic inhibitors of the HCV NS3 protease as well. researchgate.net

Furthermore, the versatility of the cyclopentene ring system allows for the creation of diverse molecular scaffolds. For example, all eight stereoisomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl ester have been synthesized, providing a valuable toolkit of scaffolds for pharmaceutical discovery. researchgate.net These highly functionalized cyclopentane derivatives are considered valuable building blocks for constructing complex and stereochemically defined drug candidates. researchgate.netresearchgate.net The synthesis of bicyclic scaffolds inspired by natural products like sordarin, which maintain key pharmacophoric elements, further highlights the utility of cyclopentene derivatives in generating novel antifungal agents. chemrxiv.org

The following table summarizes key examples of drug scaffolds derived from cyclopentene carboxylic acid derivatives:

Scaffold/CompoundTarget/ApplicationKey Research Finding
Cyclopentane carboxylic acid 31NaV1.7 inhibitor (Pain)Replacement of a proline warhead with cyclopentane carboxylic acid significantly boosted NaV1.7 potency and selectivity. nih.gov
trans-4-hydroxy-cyclopentene dicarbonyl derivativeThrombin inhibitor, HCV NS3 protease inhibitorServes as a successful mimic for P2-hydroxyproline, enabling the development of potent inhibitors. researchgate.net
3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esterGeneral drug discovery scaffoldAvailability of all eight stereoisomers provides a rich source of building blocks for creating diverse and stereochemically defined molecules. researchgate.net
Bicyclic scaffold inspired by sordarinAntifungal (eEF2 inhibitor)A simplified bicyclic system maintaining the key pharmacophore was synthesized from a cyclopentene derivative. chemrxiv.org

Applications in Polymer Chemistry and Advanced Materials Science

The unique structure of this compound and its derivatives also lends itself to applications in polymer chemistry and materials science. The presence of a polymerizable double bond within a cyclic structure and a versatile carboxylic acid functional group allows for the synthesis of polymers with unique architectures and properties.

A significant application lies in Ring-Opening Metathesis Polymerization (ROMP). Ester-functionalized cyclopentene monomers, derived from 3-cyclopentene-1-carboxylic acid, can be polymerized using catalysts like Grubbs' 3rd generation catalyst (G3). rsc.org This process yields functional polyolefins with ester groups attached to the polymer backbone. The resulting polymers exhibit interesting thermal properties, such as a glass transition temperature (Tg) of -7.5 °C for the polymer of methyl 3-cyclopentene-1-carboxylate. rsc.org

Furthermore, these functionalized cyclopentene monomers can be copolymerized with other cyclic olefins, such as cyclopentene, norbornene, cyclohexene, and cyclooctadiene. rsc.org This copolymerization allows for the fine-tuning of the resulting polymer's properties by varying the comonomer feed ratios. This approach provides a pathway to a wide range of functional polyolefins with tailored characteristics for advanced material applications. rsc.org

Derivatives of this compound are also used in the development of other advanced materials. For instance, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is applied in material science for creating polymers that require specific functional groups for enhanced properties. chemimpex.com The tricarboxylic acid derivative, 1,2,3-tricarboxy-1-cyclopentene, has been investigated for its potential in creating polymers and organic frameworks. The multiple carboxyl groups can participate in condensation reactions to form molecular networks with potentially interesting mechanical, thermal, and optical properties, making it a valuable building block for advanced materials research. ontosight.ai

The table below details the use of cyclopentene carboxylic acid derivatives in polymer and materials science:

Monomer/CompoundPolymerization/ApplicationResulting Material/Property
Ester-functionalized cyclopentenesRing-Opening Metathesis Polymerization (ROMP)Functional polyolefins with tunable properties. rsc.org
Methyl 3-cyclopentene-1-carboxylateROMPPoly(methyl 3-cyclopentene-1-carboxylate) with a Tg of -7.5 °C. rsc.org
(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acidPolymer synthesisAdvanced materials with specific functional groups for enhanced properties. chemimpex.com
1,2,3-Tricarboxy-1-cyclopenteneCondensation polymerizationPotential for creating polymers and organic frameworks with unique mechanical, thermal, and optical properties. ontosight.ai

Contributions to the Development of Novel Synthetic Methodologies

This compound and its derivatives are not only valuable for their direct applications but also as key intermediates and starting materials in the development of novel synthetic methodologies. Their inherent reactivity and stereochemical features are exploited to construct more complex molecular architectures.

The cyclopentene ring system serves as a foundational element in various synthetic strategies. For example, a new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives has been developed utilizing an intramolecular C-H insertion reaction mediated by Rh₂(OAc)₄. researchgate.net This methodology provides an efficient route to these important structural motifs.

Furthermore, derivatives of this compound are instrumental in cycloaddition reactions to create more complex polycyclic systems. For instance, a densely functionalized chiral cyclopentadiene (B3395910), constructed in several steps, was used in a Diels-Alder reaction with acrylonitrile (B1666552) to form a [2.2.1]cycloheptene. This bicyclic system was then further transformed into a scaffold with potential biological activity. chemrxiv.org

The development of efficient synthetic routes to various substituted cyclopentanes often relies on cyclopentene precursors. Methodologies for the stereocontrolled synthesis of highly substituted cyclopentanoid chemotypes are of great interest for both natural product synthesis and drug discovery. researchgate.net The use of cyclopentene derivatives in these syntheses showcases their role in advancing the toolbox of synthetic organic chemists. researchgate.net For instance, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid from a common precursor highlights the utility of cyclopentene-based strategies in accessing a diversity of stereochemically defined building blocks. acs.org

The reactivity of the double bond in the cyclopentene ring is also exploited in annulation reactions. For example, the reaction of 2-quinolinesulfenyl halides with cyclopentene proceeds in a regioselective manner to afford novel condensed sulfur-nitrogen heterocyclic compounds. mdpi.com This demonstrates the utility of the cyclopentene scaffold in constructing unique heterocyclic systems.

The following table provides examples of synthetic methodologies where this compound or its derivatives play a key role:

Synthetic MethodologyRole of Cyclopentene DerivativeProduct/Application
Rh₂(OAc)₄-mediated intramolecular C-H insertionPrecursor to 4Z-β-vinyl-α-diazo β-ketoestersSynthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives. researchgate.net
Diels-Alder ReactionChiral cyclopentadiene dienophileConstruction of a [2.2.1]cycloheptene scaffold for further functionalization. chemrxiv.org
Stereocontrolled synthesis of substituted cyclopentanesStarting material and key intermediateAccess to all stereoisomers of functionalized cyclopentanes like 2-aminocyclopentanecarboxylic acid. researchgate.netacs.org
Annulation reactionsAlkene componentRegioselective synthesis of condensed sulfur-nitrogen heterocyclic compounds. mdpi.com

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Stereoselective Reaction Mechanisms

The stereochemistry of reactions involving the cyclopentene (B43876) ring is a critical area of investigation. For instance, the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid has been studied using ab initio calculations to understand the stereochemical outcome. researchgate.net These studies computationally identified transition states and endiol intermediates, revealing a concerted mechanism for the C-C bond breaking and O-H bond formation through a six-membered ring transition state. researchgate.net The calculations showed that while the energy difference between the two reactant conformers and their corresponding transition states is small, the energy difference between the (R,R) and (S,R) isomers of the 2-phenylcyclopent-3-ene carboxylic acid product is significant. researchgate.net This suggests that the stereochemistry of the product is largely determined by the relative stability of the final products, with the trans isomer being favored due to reduced steric hindrance. researchgate.net

In the context of cycloaddition reactions, the stereochemistry is often dictated by the steric environment of the cyclopentene ring. For example, cycloadditions to chiral protected aminocyclopentenes have been shown to occur on the α-face of the cyclopentene ring due to the sterically bulky β-face, leading to a trans-relationship between the newly formed ring and the chiral amino group. researchgate.net Similarly, the reaction of cyclopentene oxide with dimethylamine, a nucleophilic ring-opening, proceeds via an SN2-like mechanism with the nucleophile attacking in an anti-fashion relative to the oxygen, resulting in an inversion of configuration at the site of attack. pearson.com

Palladium-catalyzed Mizoroki–Heck reactions of protected aminocyclopentenes have demonstrated high yields and stereoselectivities. acs.org Density Functional Theory (DFT) calculations have been employed to rationalize the observed high diastereoselectivities in these reactions, providing a deeper understanding of the controlling factors at a molecular level. acs.org

Studies of Catalytic Cycles and Characterization of Reaction Intermediates

The anodic oxidation of β-hydroxycarboxylic acids can proceed through either a one-electron or a two-electron pathway, which can be controlled electrochemically to achieve chemoselectivity between a 1,4-aryl transfer and a semipinacol-type 1,2-group transfer. escholarship.org The one-electron pathway, often associated with Kolbe electrolysis, involves the formation of an alkyl radical following decarboxylation. escholarship.org This radical can then be further oxidized to a carbocation. escholarship.org DFT calculations have supported a reaction pathway involving a carboxylate radical that undergoes radical addition and C-C bond cleavage to facilitate a carbon-to-oxygen 1,4-aryl migration. escholarship.org

In cytochrome P450-mediated hydroxylations, the characterization of reactive intermediates is crucial for understanding the enzyme's catalytic cycle. nih.gov Spectroscopic and kinetic characterization of cytochrome P450 compound I has been a significant breakthrough in closing the catalytic cycle of these important biological transformations. nih.gov

Mechanistic Aspects of Anodic Oxidation and Electrochemistry Involving 2-Cyclopentene-1-carboxylic Acid Derivatives

The electrochemical behavior of this compound and its derivatives has been a subject of detailed study, revealing complex reaction pathways. The anodic oxidation of 2-methoxy-1-cyclopentene-1-carboxylic acids can lead to either α,β- or β,γ-ring opening products. deepdyve.com The mechanism proposed suggests that for certain derivatives, the initial oxidation occurs at the C=C double bond, followed by the discharge of the carboxylate anion. deepdyve.com In some cases, a key intermediate can be reduced to form a different product, highlighting the intricate interplay of oxidation and reduction processes within the electrochemical cell. deepdyve.com

Studies on the anodic coupling of carboxylic acids to electron-rich olefins have shown that lactone formation can occur without significant competition from Kolbe decarboxylation. beilstein-journals.org The proposed mechanism involves the oxidation of the olefin to a radical cation, which is then trapped by the carboxylate. beilstein-journals.org The efficiency of this process is highly dependent on the ease of the subsequent one-electron oxidation of the resulting radical intermediate. beilstein-journals.org

The anodic oxidation of S-derivatives of 2-amino cyclopentene-1-dithiocarboxylic acid (ACDA) has been investigated, revealing a well-defined anodic wave corresponding to a diffusion-controlled, one-electron oxidation process for the S-methyl and N-methyl S-methyl derivatives. In contrast, the dimer of ACDA undergoes a two-electron oxidation. These electrochemical studies provide valuable information on the redox properties and reaction pathways of these sulfur-containing cyclopentene derivatives.

Table 1: Electrochemical Oxidation Products of 2-Methoxy-1-cyclopentene-1-carboxylic Acid Derivatives

Starting MaterialProduct(s)Key Mechanistic Feature
2-methoxy-1-cyclopentene-1-carboxylic acidα,β- and β,γ-ring opening productsFormation of a key intermediate that can be reduced. deepdyve.com
A derivative of 2-methoxy-1-cyclopentene-1-carboxylic acidA ring-opened productInitial oxidation of the C=C double bond. deepdyve.com

Unraveling Complex Rearrangement and Ring Transformation Mechanisms

Derivatives of this compound can participate in various complex rearrangement and ring transformation reactions, leading to structurally diverse products. The Tiffeneau-Demjanov rearrangement, for instance, is a method used to expand a cyclic ketone to its next higher homologue, a process that can be relevant to precursors of cyclopentene carboxylic acids. msu.edu

Ring-rearrangement metathesis (RRM) offers a powerful strategy for transforming cyclopentene systems into more complex polycyclic structures. beilstein-journals.org This tandem process, involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), is driven by the release of ring strain. beilstein-journals.org For example, cyclopentene derivatives can be converted into cyclohexene-based products through RRM, and the product distribution can be dependent on the choice of catalyst, indicating a competition between thermodynamically and kinetically favored pathways. beilstein-journals.org

The Cloke–Wilson rearrangement provides a pathway for the ring-opening and cyclization of substituted cyclopropanes to form five-membered heterocycles, a transformation that shares mechanistic features with rearrangements involving cyclopentene precursors. rsc.org For example, the thermal rearrangement of vinylcyclopropane (B126155) to cyclopentene is a classic example of such a transformation. rsc.org Lewis acid-catalyzed isomerizations of 2-arylcyclopropane-1,1-dicarboxylates can lead to cyclopentene derivatives through a vinylcyclopropane-cyclopentene rearrangement. researchgate.netrsc.org

Furthermore, acid-catalyzed rearrangements of more complex systems containing cyclopentene moieties, such as [4.3.2]propellanones, can lead to the construction of intricate carbocyclic skeletons found in natural products. ugent.be These rearrangements often involve a series of skeletal shifts and cyclizations, highlighting the versatility of the cyclopentane (B165970) framework in complex molecule synthesis.

Computational and Theoretical Chemistry Studies of 2 Cyclopentene 1 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring of 2-cyclopentene-1-carboxylic acid possesses a degree of flexibility, leading to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable arrangements of the molecule. The cyclopentene (B43876) ring can adopt various puckered conformations, such as the envelope and half-chair forms, to minimize torsional strain. The introduction of a double bond reduces the conformational flexibility compared to its saturated analog, cyclopentane (B165970) carboxylic acid. The position of the carboxylic acid group relative to the ring further influences the conformational preferences.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its derivatives in different environments. For instance, MD simulations using force fields like AMBER can predict solvation effects in various solvents. These simulations provide insights into how the solvent interacts with the molecule and influences its conformational equilibrium. Studies on similar carboxylic acids have shown that while the syn conformation of the carboxyl group is generally preferred, the anti conformation can also be present in solution under standard conditions. nih.gov

Table 1: Calculated Conformational Data for this compound Derivatives This table is interactive. Users can sort and filter the data.

Derivative Method Key Finding Reference
2-phenylcyclopent-3-ene-1,1-dicarboxylic acid ab initio Small energy difference (1.1 kcal/mol) between reactant conformers. researchgate.net
2-halocyclopentanones NMR, IR, Theoretical Calculations Conformational isomerism is solvent-dependent. researchgate.net

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The presence of the carbon-carbon double bond and the carboxylic acid group creates distinct regions of electron density. The double bond is an electron-rich region, making it susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the carboxylic acid group influences the electronic distribution within the cyclopentene ring.

Computational methods like Density Functional Theory (DFT) are used to model the electronic structure and predict reactivity. For example, DFT calculations can map reaction pathways and determine transition-state energies for reactions such as the electrophilic addition of water to the double bond. These calculations can also predict how puckering of the cyclopentene ring affects reactivity; high puckering can increase susceptibility to nucleophilic attack at the ester group in derivatives, while low puckering favors electrophilic addition to the double bond.

Table 2: Calculated Physicochemical Properties of this compound This table is interactive. Users can sort and filter the data.

Property Value Unit Method Reference
Standard Gibbs free energy of formation (ΔfG°) -199.59 kJ/mol Joback Calculated chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -313.72 kJ/mol Joback Calculated chemeo.com
Enthalpy of fusion at standard conditions (ΔfusH°) 12.14 kJ/mol Joback Calculated chemeo.com
Enthalpy of vaporization at standard conditions (ΔvapH°) 52.92 kJ/mol Joback Calculated chemeo.com
Octanol/Water partition coefficient (logPoct/wat) 1.037 Crippen Calculated chemeo.com
McGowan's characteristic volume (McVol) 87.680 ml/mol McGowan Calculated chemeo.com
Critical Pressure (Pc) 4938.44 kPa Joback Calculated chemeo.com
Normal Boiling Point Temperature (Tboil) 497.17 K Joback Calculated chemeo.com
Critical Temperature (Tc) 697.05 K Joback Calculated chemeo.com

Transition State Modeling for Understanding Reaction Pathways

Transition state modeling is a crucial computational technique for elucidating the mechanisms of chemical reactions. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can understand the energetic barriers and the preferred pathways of a reaction.

For reactions involving derivatives of this compound, such as decarboxylation, ab initio calculations have been used to identify transition states and intermediates. researchgate.net For instance, in the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, a six-membered ring transition state was found, indicating a concerted mechanism for C-C bond breaking and O-H bond formation. researchgate.net Quantum-chemical calculations at the M06-2X/6-31+G(d,p) level of theory have also been used to assess the feasibility of using charged functional groups to electrostatically catalyze Diels-Alder reactions involving cyclopentene derivatives. scispace.com

Chiroptical Property Simulations (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers interact differently with plane-polarized light, a property known as optical activity. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are experimental techniques that measure this differential interaction.

Computational simulations of these chiroptical properties are vital for determining the absolute configuration of chiral molecules. Time-dependent density functional theory (TDDFT) is a widely used method for calculating ECD spectra. researchgate.net The choice of the functional, such as CAM-B3LYP, is crucial for obtaining good agreement with experimental spectra. researchgate.net

ORD measures the variation of specific rotation with the wavelength of light. wikipedia.org The shape of the ORD curve, particularly the presence of positive or negative Cotton effects, can provide structural information. libretexts.org For unsaturated carboxylic acids, the signs of Cotton effects in different regions of the spectrum have been related to the configuration of adjacent chiral centers. chemicalpapers.com For instance, in a study of a metabolite of a Cryptosporiopsis species, which has a this compound core, ORD and CD measurements were used for its characterization. cdnsciencepub.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester
Ethanol
Lithium aluminum hydride
Cyclopent-1-ene-1,2-dicarboxylic acid
Cyclopentane-1,2-dicarboxylic acid
2-phenylcyclopent-3-ene-1,1-dicarboxylic acid
Acetic Acid
2-halocyclopentanones
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid
Cyclopentene-1-carboxylic Acid
Ethyl Cyclopentene-1-carboxylate
Cyclopentene-1,3-dicarboxylic Acid
2-pyrone
N,N-dimethylcyclopent-3-en-1-amine
Cyclopentadiene (B3395910)
3-cyclohexenecarboxylic acid
N,N-dimethylcyclohex-3-en-1-amine
Toluene
Dichloromethane

Emerging Research Areas and Future Perspectives for 2 Cyclopentene 1 Carboxylic Acid

Development of Novel Catalytic Strategies for Enhanced Selectivity

The quest for precise control over chemical transformations is a central theme in modern organic synthesis. For 2-cyclopentene-1-carboxylic acid, a key focus is the development of novel catalytic strategies that offer enhanced selectivity, particularly in asymmetric synthesis to yield specific enantiomers. The chiral nature of many biologically active molecules underscores the importance of enantioselectively producing either the (S)- or (R)-enantiomer of this compound and its derivatives. ontosight.ainih.gov

Recent advancements have seen the rise of palladium-catalyzed reactions that enable the functionalization of C-H bonds, which are typically unreactive. nih.govacs.org By employing specially designed ligands, such as mono-N-protected β-amino acids (MPAA), researchers have achieved unprecedented control over C(sp³)–H activation. nih.gov These ligand-enabled strategies have facilitated reactions like β-acetoxylation and lactonization of free carboxylic acids, offering new pathways to functionalized cyclopentane (B165970) derivatives. nih.gov For instance, the use of a cyclopentane-based MPAA ligand has been pivotal in achieving exclusive mono-selectivity in certain C-H activation protocols. nih.gov

Furthermore, the development of catalyst systems that can perform multiple C-H activations in a controlled manner is expanding the synthetic toolbox. researchgate.net For cyclopentane carboxylic acids, which are less prone to aromatization, catalytic systems have been devised to allow for controlled dehydrogenation, leading to difunctionalized cyclopentene (B43876) derivatives through a tandem reaction sequence. researchgate.net This highlights a shift towards creating complex molecules from simpler ones in a more efficient manner.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the continuous movement of reagents through a reactor, are being increasingly applied to the synthesis of this compound derivatives. smolecule.comorganic-chemistry.org This approach offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration into automated workflows. nih.govsemanticscholar.org The ability to rapidly heat and cool reaction mixtures in flow reactors can lead to higher yields and selectivities, as demonstrated in various organic transformations. organic-chemistry.org

Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the way chemical libraries are generated for drug discovery and materials science. nih.govsynplechem.commit.edu These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly accelerating the research and development cycle. nih.gov For instance, the automated synthesis of C(sp³)-enriched drug-like molecules has been achieved using Negishi coupling in a continuous flow setup, followed by automated liquid-liquid extraction. nih.gov The application of such technologies to the synthesis of this compound derivatives will undoubtedly open up new avenues for exploring chemical space and identifying novel compounds with desired properties.

Exploration of Underexplored Chemical Space through Advanced Functionalization

Researchers are pushing the boundaries of chemical synthesis by exploring advanced functionalization techniques to create novel derivatives of this compound. A significant area of focus is the direct and selective functionalization of C–H bonds, which allows for the modification of the cyclopentane ring at positions that were previously difficult to access. nih.govresearchgate.net

Transannular C–H functionalization, for example, enables the arylation of γ-methylene C–H bonds in cycloalkane carboxylic acids, including cyclopentane derivatives. nih.govresearchgate.net This has been achieved using specialized ligands like quinuclidine-pyridones and sulfonamide-pyridones in conjunction with palladium catalysis. nih.govresearchgate.net These methods exhibit excellent regioselectivity, favoring the γ-position even in the presence of more reactive β-C–H bonds. nih.gov Such strategies provide expedited access to valuable compounds that would otherwise require lengthy synthetic routes. nih.govresearchgate.net

Furthermore, nickel-catalyzed arylboration of cyclopentenes offers another powerful tool for creating sterically congested cyclopentane scaffolds bearing easily derivatizable boronic ester and amide functional groups. researchgate.net The ability to introduce diverse functional groups onto the cyclopentene core opens up a vast and underexplored chemical space for the discovery of new bioactive molecules and materials. ontosight.aicymitquimica.com

Sustainable Synthesis and Green Chemistry Approaches for Production

In line with the growing emphasis on environmental responsibility, the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives is a critical area of research. nih.gov The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.govrsc.org

One promising strategy is the use of biocatalysis, which employs enzymes or whole-cell systems to carry out chemical transformations. google.comnih.govmdpi.com Biocatalytic methods can offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical synthesis. google.comgoogle.comscispace.com For example, laccase/TEMPO systems have been used for the oxidation of allylic alcohols derived from cyclopentene carboxylates, and immobilized enzymes have been utilized for C-H hydroxylation reactions. nih.govmdpi.com The enzymatic desymmetrization of meso starting materials is another powerful biocatalytic approach to generate stereospecific cyclopentene derivatives. google.com

Solvent-free reaction conditions represent another key aspect of green chemistry. nih.gov By eliminating the need for volatile organic solvents, these processes can significantly reduce waste and energy consumption. nih.gov Research into solvent-free or highly concentrated reaction conditions for catalytic processes involving cyclopentene derivatives is an active area of investigation. nih.gov

Multidisciplinary Research at the Interface of Chemistry and Related Fields

The unique structural features and potential biological activity of this compound and its derivatives make them attractive targets for multidisciplinary research at the interface of chemistry, biology, and materials science. ontosight.aicymitquimica.com The cyclopentene ring provides a constrained scaffold that can be valuable in the design of bioactive molecules and pharmaceuticals. ontosight.airesearchgate.net

In medicinal chemistry, derivatives of this compound are being investigated for a range of potential therapeutic applications. ontosight.ai The chiral nature of these compounds is particularly important, as different enantiomers can exhibit distinct biological activities. ontosight.aicymitquimica.com For example, certain cyclopentene derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ability to synthesize a diverse range of functionalized cyclopentene derivatives is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.

In materials science, the cyclopentene moiety can be incorporated into polymers and other materials to impart specific properties. rsc.orgresearchgate.net For example, ring-opening metathesis polymerization (ROMP) of cyclopentene derivatives can be used to create polymers with tailored characteristics. researchgate.net The development of depolymerizable polymers from cyclopentene-based monomers is also an area of interest for creating recyclable and sustainable materials. rsc.org

The continued collaboration between chemists, biologists, and materials scientists will be essential for fully realizing the potential of this compound and its derivatives in these diverse and exciting fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentene-1-carboxylic acid?

  • Answer : The primary synthesis involves the addition of HCl to cyclopentadiene (I) to form 3-chlorocyclopentene (II), followed by oxidation to yield racemic this compound (III) . Alternative routes include derivatization via esterification, as seen in the synthesis of methyl esters (e.g., 3-cyclopentene-1-carboxylic acid methyl ester) using methanol under controlled conditions .
  • Table 1 : Synthetic Pathways

MethodReagents/ConditionsKey IntermediateReference
HCl additionHCl, cyclopentadiene3-chlorocyclopentene
EsterificationMethanol, acid catalystMethyl ester derivatives

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm regiochemistry and stereochemistry via 1^1H and 13^13C NMR peak assignments (e.g., cyclopentene ring protons appear at δ 5.5–6.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (140.18 g/mol) using high-resolution mass spectrometry (HRMS) .
  • IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H bonds (~2500–3500 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure .
  • Waste Disposal : Neutralize acidic waste before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Answer :

  • Use density functional theory (DFT) to predict transition states and regioselectivity in cyclopentene functionalization .
  • Compare computational results with experimental data (e.g., NMR coupling constants) to validate reaction pathways .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Answer :

  • Cross-validation : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination) .
  • Environmental controls : Ensure consistent storage conditions (dry, room temperature) to prevent degradation .
    • Table 2 : Reported Physical Properties
PropertyValueSourceNotes
Molecular Weight140.18 g/mol Calculated from C8_8H12_{12}O2_2
SolubilityLow in water; soluble in polar aprotic solvents Methyl ester derivative data

Q. How is this compound utilized as a scaffold in drug design?

  • Answer :

  • Conformationally restricted analogs : Modify the cyclopentene ring to mimic bioactive molecules (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid as a GABA receptor probe) .
  • Pharmacophore integration : Introduce substituents (e.g., amino or ester groups) to enhance target binding .

Q. What advanced analytical methods address spectral overlaps in characterizing cyclopentene derivatives?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in complex mixtures .
  • Chromatography-MS coupling : Use UPLC-QTOF-MS for high-resolution separation and fragment ion analysis .

Methodological Notes

  • Data Reproducibility : Always include detailed experimental procedures (e.g., reagent equivalents, temperature gradients) in supplementary materials per journal guidelines .
  • Ethical Reporting : Disclose conflicts of interest and validate synthetic yields via triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.